2-amino-6-fluorospiro[3.3]heptane-2-carboxylic acid
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Overview
Description
2-amino-6-fluorospiro[3.3]heptane-2-carboxylic acid is a chemical compound with the molecular formula C8H12FNO2 and a molecular weight of 173.18 g/mol This compound is characterized by its unique spirocyclic structure, which includes a fluorine atom and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-fluorospiro[3.3]heptane-2-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Amination and Carboxylation: The amino group and carboxylic acid group are introduced through subsequent amination and carboxylation reactions. These steps may involve the use of reagents like ammonia or amines for amination and carbon dioxide or carboxylating agents for carboxylation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, selection of appropriate catalysts, and implementation of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-fluorospiro[3.3]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
2-amino-6-fluorospiro[3.3]heptane-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-6-fluorospiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and amino group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid: Similar structure with an additional fluorine atom.
2-amino-6-chlorospiro[3.3]heptane-2-carboxylic acid: Similar structure with a chlorine atom instead of fluorine.
2-amino-6-bromospiro[3.3]heptane-2-carboxylic acid: Similar structure with a bromine atom instead of fluorine.
Uniqueness
2-amino-6-fluorospiro[33]heptane-2-carboxylic acid is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties
Properties
CAS No. |
2715120-05-9 |
---|---|
Molecular Formula |
C8H12FNO2 |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
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